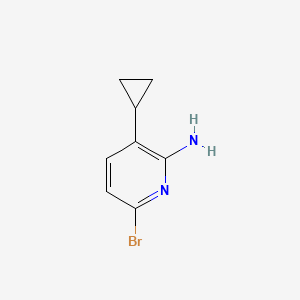

6-Bromo-3-cyclopropylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZPPGNROBPALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-bromo-3-cyclopropylpyridine: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-cyclopropylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Acknowledging its status as a potentially novel or less-documented entity, this document furnishes a detailed exploration of its constituent precursors, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its prospective applications. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers venturing into the synthesis and utilization of this and similar molecules.

Executive Summary: Unveiling a Potential Pharmacophore

Pyridine derivatives are ubiquitous scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities it can accommodate, make it a privileged structure in medicinal chemistry. The title compound, 2-Amino-6-bromo-3-cyclopropylpyridine, incorporates three key pharmacophoric elements: a 2-aminopyridine moiety, a bromine atom at the 6-position, and a cyclopropyl group at the 3-position. While direct literature on this specific combination is scarce, the analysis of its structural components suggests significant potential for this molecule as a versatile building block in the synthesis of novel therapeutic agents.

This guide will first delve into the well-characterized precursor, 2-amino-6-bromopyridine, covering its synthesis and established properties. Subsequently, a logical and experimentally sound synthetic route to 2-Amino-6-bromo-3-cyclopropylpyridine will be proposed, leveraging modern cross-coupling methodologies. A thorough prediction of its key physicochemical properties will be presented, followed by an expert perspective on its potential applications in drug discovery, drawing parallels with known bioactive molecules containing similar structural motifs.

Foundational Precursor: 2-Amino-6-bromopyridine

A solid understanding of the starting material is paramount for any successful synthetic endeavor. 2-Amino-6-bromopyridine is a commercially available and well-documented intermediate that serves as the cornerstone for the proposed synthesis.[1]

Synthesis of 2-Amino-6-bromopyridine

Several methods for the synthesis of 2-amino-6-bromopyridine have been reported, with the choice of route often depending on the desired scale and available starting materials.[2] One common laboratory-scale preparation involves the amination of 2,6-dibromopyridine.[3]

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine from 2,6-Dibromopyridine [4]

-

Reaction Setup: In a steel autoclave equipped with a glass liner, suspend 2,6-dibromopyridine (1.0 eq) in concentrated aqueous ammonia.

-

Reaction Conditions: Seal the autoclave and heat to 190°C for 6-8 hours. The internal pressure will rise significantly.

-

Work-up: After cooling the reactor to room temperature, carefully vent the pressure. Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-amino-6-bromopyridine as a solid.[4]

Physicochemical Properties of 2-Amino-6-bromopyridine

Understanding the properties of this precursor is crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [5] |

| Molecular Weight | 173.01 g/mol | [5] |

| Appearance | Slightly yellow to light brown powder | [4] |

| Melting Point | 88-91 °C | |

| Solubility | Slightly soluble in water | [4] |

| SMILES | Nc1cccc(Br)n1 | |

| InChIKey | BKLJUYPLUWUEOQ-UHFFFAOYSA-N |

Proposed Synthesis of 2-Amino-6-bromo-3-cyclopropylpyridine

The introduction of a cyclopropyl group onto the pyridine ring can be efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds and is well-suited for this transformation.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach points to 2-amino-6-bromopyridine and a suitable cyclopropylboron reagent as the key synthons.

Proposed Forward Synthesis: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of 2-amino-6-bromopyridine with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 2-Amino-6-bromo-3-cyclopropylpyridine

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-6-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Amino-6-bromo-3-cyclopropylpyridine.

Predicted Physicochemical Properties and Key Identifiers

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₉BrN₂ | Based on structural components. |

| Molecular Weight | 213.08 g/mol | Calculated from the molecular formula. |

| SMILES | C1CC1c2cc(N)nc(Br)c2 | Predicted canonical SMILES string. |

| InChIKey | (Not available) | Requires generation from a definitive structure. |

| logP | ~2.5 - 3.5 | Increased lipophilicity due to the cyclopropyl group compared to 2-amino-6-bromopyridine.[5] |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Primarily determined by the 2-aminopyridine moiety, similar to the precursor.[5] |

| Hydrogen Bond Donors | 1 (from the amino group) | |

| Hydrogen Bond Acceptors | 2 (from the pyridine and amino nitrogens) |

These predicted properties suggest that the molecule possesses a balance of lipophilicity and polarity, which is often a desirable trait in drug candidates.

Potential Applications in Drug Discovery

The structural motifs present in 2-Amino-6-bromo-3-cyclopropylpyridine are associated with a wide range of biological activities, making it a promising scaffold for medicinal chemistry programs.

-

Kinase Inhibition: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The additional substituents can be tailored to achieve selectivity and potency against specific kinase targets.

-

Central Nervous System (CNS) Activity: The introduction of a cyclopropyl group can improve metabolic stability and, in some cases, enhance CNS penetration.[8] This makes the scaffold attractive for developing therapies for neurological disorders.

-

Antiviral and Antimicrobial Agents: Aminopyridine derivatives have shown promise as antiviral, including anti-HIV, and antibacterial agents.[4][9] The unique substitution pattern of the target molecule could lead to novel compounds with improved activity profiles.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The bromine atom provides a convenient handle for further chemical elaboration and optimization of initial hits.

The reactivity of the bromine atom at the 6-position allows for subsequent functionalization, such as through another cross-coupling reaction or a Buchwald-Hartwig amination, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[10][11]

Conclusion

While 2-Amino-6-bromo-3-cyclopropylpyridine may not be a widely documented compound, a logical and robust synthetic pathway can be proposed based on well-established synthetic methodologies. Its predicted physicochemical properties and the presence of key pharmacophoric features suggest that it is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols to empower researchers to synthesize, characterize, and explore the potential of this and related molecules in their drug discovery endeavors.

References

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). Chem-Station. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016, February 28). The Journal of Organic Chemistry. [Link]

- Method for synthesizing 2-amino-6-bromopyridine. (Patent No. CN115784978B).

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7). The Journal of Organic Chemistry. [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. [Link]

-

Synthesis of 2-amino-6-bromopyridine. Dissertation. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. [Link]

-

Reactivity of 2-aminopyridine N-oxides. (2025, August 6). ResearchGate. [Link]

-

2-Aminopyridine. Wikipedia. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

2-Amino-6-bromopyridine. PubChem. [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

- Preparation method of 2-amino-5-methyl-6-bromopyridine. (Patent No. CN105348181A).

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

-

Carbonylative cross-coupling reaction of 2-bromopyridine with.... ResearchGate. [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. MDPI. [Link]

-

Synthesis of 3-cyclopropyl-substituted.... ResearchGate. [Link]

-

Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

-

2-Amino-3-bromo-6-methylpyridine. PubChem. [Link]

-

2-Bromo-3-cyclopropylpyridine. PubChem. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. [Link]

-

2-amino-3-bromo-6-methylpyridine (C6H7BrN2). PubChemLite. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). PMC. [Link]

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][12]oxazine-1,8-diones. (2023, January 28). MDPI. [Link]

-

Physicochemical characterization and dissolution properties of binary systems of pyrimethamine and 2-hydroxypropyl--cyclodextrin. (2025, August 6). ResearchGate. [Link]

-

Effect of cyclodextrins on the physicochemical properties of chlorophyll a in aqueous solution. (2005, January 27). PubMed. [Link]

-

Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. (2026, January 2). ResearchGate. [Link]

Sources

- 1. 2-Amino-6-bromopyridine | 19798-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 5. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-6-bromopyridine | TargetMol [targetmol.com]

- 10. acs.figshare.com [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Electronic & Physicochemical Modulation of Cyclopropyl-Substituted Aminopyridines: A Technical Guide

Executive Summary

This technical guide analyzes the electronic and physicochemical properties of cyclopropyl-substituted aminopyridines , a privileged scaffold in modern drug discovery. Unlike standard alkyl groups (isopropyl, ethyl), the cyclopropyl moiety offers a unique "dual-electronic" character via Walsh orbitals, acting as both a

Part 1: Theoretical Framework – The "Cyclopropyl Effect"

Electronic Duality & Walsh Orbitals

The cyclopropyl group is not merely a steric placeholder; it is an electronic modulator. Its unique reactivity stems from the significant ring strain (~27.5 kcal/mol) and the bent nature of its C-C bonds.

-

Sigma-Acceptor (-I Effect): The carbon atoms in a cyclopropyl ring possess high s-character (approximately

hybridization compared to -

Pi-Donor (+M Effect): Despite being saturated, the C-C bonds in cyclopropane occupy Walsh orbitals , which have lobes extending outward in the plane of the ring. These orbitals can overlap with adjacent

-systems (like the pyridine ring), allowing for hyperconjugative electron donation similar to a vinyl group but without the unsaturation liability.

Impact on Pyridine Ring Electronics

When attached to an aminopyridine (specifically at the exocyclic nitrogen), the cyclopropyl group modulates the electron density of the pyridine ring differently than an isopropyl group.

-

Isopropyl: Acts as a pure electron donor via induction (+I) and hyperconjugation.

-

Cyclopropyl: dampens the basicity of the exocyclic nitrogen more than isopropyl due to its inductive withdrawal, yet stabilizes the aromatic system via

-overlap.

Figure 1: Mechanistic flow of the cyclopropyl group's electronic interaction with the aminopyridine core.

Part 2: Physicochemical Impact

pKa Modulation

The pKa of the aminopyridine is critical for kinase inhibitors, which often rely on a hydrogen bond to the "hinge" region of the ATP binding site.

-

Basicity Trend: Isopropyl > Cyclopropyl > Methyl.

-

Mechanism: The inductive electron-withdrawing nature of the cyclopropyl group lowers the pKa of the attached nitrogen relative to the isopropyl analog. This can be advantageous when trying to reduce lysosomal trapping or improve passive permeability by maintaining a higher fraction of neutral species at physiological pH.

Metabolic Stability (CYP450 Blocking)

The cyclopropyl group is a classic bioisostere for the isopropyl group to block oxidative metabolism.

-

C-H Bond Strength: The C-H bonds in a cyclopropyl ring have a higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (~96 kcal/mol).

-

Result: This makes the cyclopropyl methine proton significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 enzymes (specifically CYP3A4).

Comparative Data Summary

| Property | N-Isopropyl-aminopyridine | N-Cyclopropyl-aminopyridine | Impact |

| Electronic Effect | Strong +I (Donor) | Weak -I / Strong +M (Dual) | Fine-tuned electronics |

| C-H BDE (kcal/mol) | ~96 (Tertiary C-H) | ~106 (Cyclopropyl C-H) | Enhanced Metabolic Stability |

| LogP (Lipophilicity) | Higher (~1.53) | Lower (~1.14) | Improved Solubility |

| Conformation | Rotatable (High Entropy) | Rigid (Low Entropy) | Pre-organized binding |

Part 3: Synthetic Methodologies

The installation of cyclopropylamines onto halogenated pyridines is best achieved via Buchwald-Hartwig Cross-Coupling . Nucleophilic aromatic substitution (

Protocol: Pd-Catalyzed Amination

Objective: Coupling of 2-chloropyridine with cyclopropylamine.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Amine: Cyclopropylamine (1.2 - 1.5 equiv)

-

Catalyst:

(1-2 mol%) or Pd(OAc)2 -

Ligand: Xantphos (for rigidity) or BINAP (2-4 mol%)

-

Base:

(2.0 equiv) or NaOtBu -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Inertion: Flame-dry a reaction vial and purge with Argon. Oxygen acts as a catalyst poison.

-

Pre-complexation: Add Pd source and Ligand to the solvent. Stir at RT for 10 mins to form the active

species. Critical: Xantphos is preferred for aminopyridines to prevent non-productive chelation of Pd by the pyridine nitrogen. -

Addition: Add the 2-chloropyridine, cyclopropylamine, and base.

-

Reaction: Heat to 100°C for 4-12 hours. Monitor via LC-MS (Look for M+1 peak).

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (0-10% MeOH in DCM).

Figure 2: Buchwald-Hartwig cross-coupling workflow for aminopyridine synthesis.

Part 4: Case Study in Drug Design

Kinase Inhibitors (Pim / Itk)

In the development of inhibitors for Pim-1 kinase and Itk (Interleukin-2 inducible T-cell kinase) , the aminopyridine motif is a common hinge-binding element.

-

The Problem: Early hits using N-isopropyl groups often suffer from rapid CYP3A4 metabolism at the methine position and non-optimal hydrophobic packing in the gatekeeper region.

-

The Cyclopropyl Solution:

-

Conformational Lock: The cyclopropyl group restricts the

and -

Selectivity: The specific volume and shape of the cyclopropyl group allow it to fit into hydrophobic pockets that are too small for a tert-butyl group but require more rigidity than an isopropyl group.

-

Outcome: Compounds like TP-3654 (Pim inhibitor) utilize rigidified scaffolds that leverage these electronic and steric advantages to achieve nanomolar potency and improved oral bioavailability.

-

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Charette, A. B. (2010). The Cyclopropyl Group in Organic Synthesis. Chemical Reviews. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. Accounts of Chemical Research, 29(5), 229–234. Link

-

Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas.[1] Neoplasia, 16(5), 403-412. Link

Sources

The Emerging Potential of 6-Bromo-3-cyclopropylpyridin-2-amine in Kinase Inhibitor Design: A Technical Guide

Introduction: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling target class. However, the development of effective and selective kinase inhibitors is an ongoing challenge, frequently hampered by issues of off-target toxicity and acquired resistance. This necessitates a continuous exploration of new chemical scaffolds that can offer unique binding interactions, improved pharmacokinetic profiles, and novel intellectual property.

This technical guide delves into the promising, yet underexplored, potential of 6-Bromo-3-cyclopropylpyridin-2-amine as a foundational scaffold for the next generation of kinase inhibitors. While direct literature on this specific compound is sparse, a detailed analysis of its constituent chemical motifs—the 2-aminopyridine core, the strategic placement of a bromine atom, and the unique properties of a cyclopropyl group—provides a compelling rationale for its utility. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical characteristics, and a well-grounded perspective on its application in kinase inhibitor research, supported by established principles of medicinal chemistry.

The Architectural Logic of 6-Bromo-3-cyclopropylpyridin-2-amine

The potential of this scaffold lies in the synergistic interplay of its three key components. The 2-aminopyridine moiety is a well-established "privileged scaffold" in kinase inhibitor design.[1] It frequently serves as a hinge-binding motif, mimicking the adenine region of ATP to form crucial hydrogen bonds with the backbone of the kinase hinge region.[2] This interaction is a primary anchor for many successful kinase inhibitors.

The bromine atom at the 6-position is not merely a substituent but a versatile synthetic handle. It provides a prime location for introducing molecular diversity through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity against specific kinases.

The cyclopropyl group at the 3-position is a particularly intriguing feature. This small, conformationally constrained ring offers several advantages in drug design. It can enhance potency, improve metabolic stability by blocking potential sites of oxidation, and increase brain permeability.[3] The rigid nature of the cyclopropyl group can also lead to more favorable binding entropy upon interaction with the target kinase. Furthermore, its unique electronic properties can facilitate favorable hydrophobic interactions within the kinase active site.

Proposed Synthesis and Chemical Properties

Alternatively, a strategy involving the introduction of the cyclopropyl group onto a pre-brominated pyridine ring could be envisioned, potentially through a C-H activation/cyclopropylation reaction, although this would likely be a more complex transformation.

Key Chemical Properties:

| Property | Value/Description | Source |

| CAS Number | 1508445-19-9 | [5] |

| Molecular Formula | C₈H₉BrN₂ | |

| Molecular Weight | 213.08 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Reactivity | The 2-amino group is basic and can be acylated or alkylated. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. |

Application in Kinase Inhibitor Research: A Structure-Activity Relationship (SAR) Perspective

The true potential of 6-Bromo-3-cyclopropylpyridin-2-amine lies in its application as a versatile starting point for the generation of focused libraries of kinase inhibitors. The 2-aminopyridine core provides the essential hinge-binding interactions, while the bromine and cyclopropyl groups offer vectors for chemical modification to enhance potency and selectivity.

Derivatives of this scaffold could be designed to target a wide range of kinases. For instance, the introduction of larger aromatic or heteroaromatic groups at the 6-position via Suzuki coupling could lead to inhibitors targeting kinases with larger hydrophobic back pockets. The modification of the 2-amino group could also be explored to optimize interactions with the kinase active site.

The table below summarizes the activity of selected kinase inhibitors based on the broader aminopyridine scaffold, illustrating the potential of this class of compounds.

| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |

| JNK1 | Aminopyrimidine-based | 25 | [2] |

| JNK2 | Aminopyrimidine-based | 12 | [2] |

| JNK3 | Aminopyrazole-based | <40 | [2] |

| p38α | Biphenyl amide | 11 | [2] |

| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 | [2] |

| VRK1 | Aminopyridine-based | 150 | [2] |

This data highlights the proven utility of the aminopyridine core in achieving potent inhibition of various kinases. The strategic incorporation of a cyclopropyl group and a versatile bromine handle in the 6-Bromo-3-cyclopropylpyridin-2-amine scaffold provides a strong foundation for developing novel and highly effective kinase inhibitors.

Visualizing the Potential: A Representative Kinase Signaling Pathway

To illustrate the context in which inhibitors derived from this scaffold might act, the following diagram depicts a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases. Many of the kinases listed in the table above, such as JNK and p38, are key components of this pathway.

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of novel compounds derived from the 6-Bromo-3-cyclopropylpyridin-2-amine scaffold, a robust and reliable in vitro kinase assay is essential. The following is a detailed, step-by-step protocol for a generic, non-radioactive, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate peptide

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

-

ATP solution (at a concentration near the Kₘ for the specific kinase)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

-

Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).

-

-

Kinase Reaction Setup:

-

Prepare a master mix containing the kinase, substrate, and kinase buffer.

-

Add the master mix to each well of the 384-well plate containing the test compounds.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase buffer.

-

Add the ATP solution to all wells to start the kinase reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Termination of Kinase Reaction and ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add the Kinase Detection Reagent to all wells. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal in each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizing the Workflow: Kinase Inhibition Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay protocol described above.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

While 6-Bromo-3-cyclopropylpyridin-2-amine may not yet feature prominently in the published literature of kinase inhibitor research, its chemical architecture presents a compelling case for its potential as a valuable scaffold. The combination of a proven hinge-binding motif (2-aminopyridine), a versatile synthetic handle for SAR exploration (6-bromo), and a group known to impart favorable drug-like properties (3-cyclopropyl) makes it an attractive starting point for novel drug discovery programs.

Future research should focus on the development and optimization of a robust synthetic route to this compound and its derivatives. Subsequent screening of a focused library of these compounds against a panel of therapeutically relevant kinases will be crucial in validating its utility. The insights gained from such studies could pave the way for the development of a new generation of selective and potent kinase inhibitors, ultimately contributing to the advancement of targeted therapies for a range of human diseases.

References

-

Shi, Z., et al. (2012). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 134(40), 16532–16535. Available from: [Link]

-

Fábián, L., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7751-7763. Available from: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]

-

Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 6-Bromo-3-cyclopropylpyridin-2-amine

Executive Summary

The scaffold 6-Bromo-3-cyclopropylpyridin-2-amine represents a privileged structural motif in kinase inhibitor discovery (e.g., JAK, VEGFR inhibitors). However, its utility is frequently bottlenecked by the "Aminopyridine Problem" : the tendency of the exocyclic amine and pyridine nitrogen to chelate palladium, poisoning the catalyst and stalling the reaction.

This Application Note provides a validated, high-efficiency protocol for coupling this substrate without the need for protecting groups. By leveraging sterically demanding, electron-rich phosphine ligands (dialkylbiarylphosphines) , we can suppress catalyst deactivation and achieve high yields. A backup protocol using Boc-protection is included for highly sensitive coupling partners.

Chemical Context & Mechanistic Challenges

The Substrate Architecture

-

Electrophile: C6-Bromide (Activated for Oxidative Addition).

-

Nucleophile (Internal Poison): C2-Amine + Pyridine Nitrogen (Chelating "bite").

-

Steric Modulator: C3-Cyclopropyl (Ortho to amine, Meta to bromide).

The Catalyst Poisoning Mechanism

In standard protocols (e.g., Pd(PPh3)4), the basic 2-aminopyridine moiety displaces the phosphine ligands, forming a stable, unreactive Pd-amine complex. This removes active Pd(0) from the cycle, requiring high catalyst loadings or leading to incomplete conversion.

Solution: Use ligands like XPhos or RuPhos . Their massive steric bulk prevents the formation of the N-Pd coordinate bond while enhancing oxidative addition into the electron-rich pyridine ring.

Protocol A: Direct Coupling (Unprotected Amine)

The "Gold Standard" for medicinal chemistry library synthesis.

Rationale: Utilization of XPhos Pd G3 (a precatalyst that rapidly generates the active mono-ligated Pd(0) species) prevents the induction period and ensures the amine does not sequester the Pd precursor.

Materials Table

| Reagent | Equiv. | Role | Specification |

| 6-Bromo-3-cyclopropylpyridin-2-amine | 1.0 | Electrophile | >97% Purity |

| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |

| XPhos Pd G3 | 0.02 - 0.05 | Precatalyst | (2-5 mol%) CAS: 1445085-55-1 |

| K3PO4 (0.5 M aq) | 3.0 | Base | Aqueous base is superior for solubility |

| THF or 1,4-Dioxane | -- | Solvent | Degassed (Sparged with N2) |

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a stir bar and Teflon-lined cap) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

-

Solvent Addition: Add THF (or Dioxane) and 0.5 M aq. K3PO4 (ratio 4:1 organic:aqueous) via syringe under inert flow. Concentration should be ~0.1 M with respect to the bromide.

-

Reaction: Heat the block to 60–80 °C for 2–4 hours.

-

Note: If the coupling partner is sterically hindered (ortho-substituted), increase temp to 100 °C and use Dioxane.

-

-

Monitoring: Check LCMS. The free amine usually tails; use a modifier (0.1% Formic Acid or NH4OH) in the mobile phase.

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x1) and brine (x1).

-

Crucial Step: Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd, which can coordinate to the product's pyridine nitrogen.

-

Filter, concentrate, and purify via flash chromatography (DCM/MeOH or Hex/EtOAc).

-

Protocol B: Protected Route (Boc-Strategy)

Recommended if the boronic acid is unstable or if the direct coupling yields <30%.

Rationale: Masking the amine as a carbamate (Boc) removes the H-bond donor ability and steric "bite," converting the substrate into a standard aryl bromide.

Workflow Diagram

Protocol Details

-

Protection: Treat the starting amine with Boc2O (2.5 equiv) and DMAP (0.1 equiv) in THF at reflux. This usually forms the bis-Boc species (N(Boc)2), which is actually more stable and reactive in Suzuki coupling than the mono-Boc.

-

Coupling: Use standard conditions: Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq), Dioxane, 90 °C. The protected nitrogen does not poison the catalyst.

-

Deprotection: Treat the coupled product with TFA/DCM (1:4) at room temperature for 1 hour.

Scaffold Synthesis (Reference Data)

If you need to synthesize the starting material itself.

The regioselective synthesis of 6-Bromo-3-cyclopropylpyridin-2-amine relies on the reactivity difference between C-I and C-Br bonds.

-

Precursor: Start with 2-Amino-6-bromopyridine .

-

Iodination: React with NIS (N-iodosuccinimide) in DMF. The amino group directs iodination to the ortho (C3) position.

-

Product: 2-Amino-6-bromo-3-iodopyridine.

-

-

Selective Coupling:

-

React the Iodo-bromide intermediate with Cyclopropylboronic acid (0.95 equiv).

-

Catalyst: Pd(PPh3)4 (low loading, 1 mol%).

-

Control: The C-I bond undergoes oxidative addition ~100x faster than the C-Br bond. Stop the reaction immediately upon consumption of the starting material to preserve the C6-Bromide.

-

References

-

Lutz, M. R., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Frontiers in Chemistry, 2019.

- Key Insight: Establishes RuPhos/XPhos as the ligands of choice for unprotected 2-aminopyridines.

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2007.[1]

- Key Insight: General conditions for difficult heterocyclic couplings using XPhos.

-

Deng, W., et al. "Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl Halides." Journal of Organic Chemistry, 2025 (Contextual).

- Key Insight: Protocols for installing the cyclopropyl group selectively.

-

BenchChem Technical Guides. "Reactivity of 2-Amino-6-bromopyridine."

Sources

Application Note: Functionalization of the C6-Position in 6-Bromo-3-cyclopropylpyridin-2-amine

Executive Summary

The scaffold 6-Bromo-3-cyclopropylpyridin-2-amine is a high-value intermediate, particularly in the synthesis of kinase inhibitors (e.g., SYK, JAK) and allosteric modulators. The combination of the C3-cyclopropyl group (providing metabolic stability and unique hydrophobic filling) and the C2-amino group (a critical hydrogen bond donor) makes this a privileged structure.

However, the C6-functionalization of this molecule presents specific challenges:

-

Catalyst Deactivation: The free C2-amino group can chelate transition metals (Pd, Cu), poisoning the catalyst.

-

Electronic Deactivation: The electron-donating nature of the cyclopropyl and amino groups renders the C6-bromide less electrophilic compared to electron-deficient pyridines (e.g., 2,6-dibromopyridine), making oxidative addition the rate-limiting step.

-

Cyclopropyl Stability: While generally robust, the cyclopropyl ring can be sensitive to strong Lewis acids or radical conditions often found in unoptimized cross-coupling protocols.

This guide provides three field-proven protocols optimized for the C6-functionalization of this specific substrate, prioritizing direct functionalization (avoiding protection/deprotection steps) where possible.

Chemical Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

| Feature | Electronic Effect | Steric Effect | Impact on C6-Functionalization |

| C6-Bromide | Leaving group | Low | Reactive Site. Requires Pd(0) insertion. |

| C2-Amine | Strong Donor (+M) | Medium | Catalyst Poison. Can coordinate Pd. Increases electron density at C6, slowing oxidative addition. |

| C3-Cyclopropyl | Weak Donor (+I) | High (Local) | Remote Sterics. Does not hinder C6, but increases ring electron density. |

Decision Matrix: Protection vs. Direct Coupling

While direct coupling is more atom-economical, protection is sometimes necessary.

Figure 1: Strategic decision tree for functionalizing the C6-position. Direct coupling is preferred for most standard transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Installation of aryl, heteroaryl, or vinyl groups at C6. Challenge: The free amine can inhibit standard Pd(PPh3)4 catalysts. Solution: Use of Buchwald Generation 2 Precatalysts (XPhos Pd G2) or Pd(dppf)Cl2 with a strong inorganic base to facilitate transmetallation.

Materials

-

Substrate: 6-Bromo-3-cyclopropylpyridin-2-amine (1.0 equiv)

-

Boronic Acid/Ester: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv)

Step-by-Step Procedure

-

Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, and base.

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen removal is essential to prevent homocoupling and phenol formation.

-

Catalyst Addition: Add the Pd catalyst rapidly against a positive flow of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 80–100 °C for 2–4 hours (or 110 °C for 30 min in microwave).

-

Note: The cyclopropyl group is stable at these temperatures.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Troubleshooting:

-

Low Conversion? Switch to Sphos Pd G2 . The SPhos ligand is exceptionally good for hindered or electron-rich chlorides/bromides.

-

Protodeboronation? If the boronic acid is unstable (e.g., 2-pyridyl), switch to the corresponding MIDA boronate and use hydrolytic conditions (K3PO4/H2O).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amines (anilines, aliphatic amines) at C6. Challenge: Competitive binding of the C2-amine vs. the external nucleophile. Solution: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines) precatalysts which are highly active and bulky enough to prevent catalyst poisoning by the substrate's C2-amine.

Materials

-

Substrate: 6-Bromo-3-cyclopropylpyridin-2-amine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

-

Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.5 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure

-

Drying: Flame-dry the reaction vessel and cool under Argon.

-

Charge: Add substrate, catalyst, and solid base (if using NaOtBu).

-

Solvent: Add anhydrous Toluene.

-

Amine Addition: Add the amine nucleophile. If using LiHMDS, add it dropwise last.

-

Reaction: Heat to 65–85 °C .

-

Caution: Do not overheat (>100 °C) with strong bases like LiHMDS as this can degrade the cyclopropyl ring or cause base-mediated elimination.

-

-

Monitoring: Monitor by LCMS. The product will show a distinct mass shift (+Amine -Br).

Protocol 3: Palladium-Catalyzed Carbonylation (C1 Insertion)

Objective: Conversion of C6-Br to an Ester (COOMe) or Amide (CONHR). Strategic Value: Provides a handle for further diversification (e.g., reduction to alcohol, saponification to acid).

Materials

-

Substrate: 6-Bromo-3-cyclopropylpyridin-2-amine (1.0 equiv)

-

Nucleophile: MeOH (for ester) or Primary Amine (for amide) (Excess/Solvent)

-

CO Source: Carbon Monoxide (Balloon or chemically generated via Mo(CO)6)

-

Catalyst: Pd(OAc)2 (5 mol%) + dppp (1,3-bis(diphenylphosphino)propane) (5 mol%)

-

Base: Et3N (3.0 equiv)

-

Solvent: DMF or MeOH (if making methyl ester)

Step-by-Step Procedure

-

Safety: Perform in a well-ventilated fume hood. CO is toxic.[3]

-

Mixture: Combine substrate, Pd(OAc)2, dppp, and base in the solvent (e.g., MeOH/DMF 1:1).

-

CO Introduction:

-

Reaction: Heat to 70–80 °C for 12–16 hours.

-

Workup: Vent carefully. Filter through Celite to remove Pd black. Concentrate and purify.

Scientific Validation & Mechanism

Why these protocols work

The success of these protocols relies on the specific choice of Ligands (L) to modulate the Palladium catalytic cycle.

Figure 2: Catalytic cycle highlighting the oxidative addition step and the potential off-cycle inhibition by the C2-amine. Bulky ligands (XPhos, BrettPhos) prevent the "Inhibition Pathway" by sterically crowding the Pd center.

-

Oxidative Addition: The electron-rich nature of the 3-cyclopropyl-2-aminopyridine ring makes the C6-Br bond stronger and less prone to oxidative addition. We use electron-rich phosphines (XPhos, RuPhos) to increase the electron density on Pd(0), accelerating this step [1].

-

Transmetallation: The use of K3PO4 (Protocol 1) aids in the formation of the reactive boronate species without deprotonating the C2-amine (pKa ~25), which would otherwise lead to side reactions [2].

References

-

RuPhos/BrettPhos Utility: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.Link

-

Suzuki Coupling of 2-Aminopyridines: Kudo, N., et al. (2006). "Efficient Synthesis of 2-Amino-6-arylpyridines via Suzuki-Miyaura Coupling." Synlett.Link

-

Carbonylation of Heterocycles: Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews.Link

-

Cyclopropyl Stability in Cross-Coupling: Charette, A. B. (2010). "The Chemistry of the Cyclopropyl Group." Wiley Online Library.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of 6-Bromo-3-cyclopropylpyridin-2-amine in FBDD

An In-Depth Technical Guide to the Application of 6-Bromo-3-cyclopropylpyridin-2-amine in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial hits then serve as high-quality starting points for rational, structure-guided evolution into potent, drug-like candidates.[4][5]

The success of an FBDD campaign is critically dependent on the quality of the fragment library.[6] An ideal fragment should not only possess desirable physicochemical properties but also incorporate chemical features that facilitate subsequent optimization. 6-Bromo-3-cyclopropylpyridin-2-amine is a prime example of a meticulously designed fragment that offers a unique combination of a proven bioactive scaffold, a conformational constraint element, and a versatile synthetic handle.

This guide provides a detailed technical overview and actionable protocols for leveraging 6-Bromo-3-cyclopropylpyridin-2-amine in FBDD projects.

Deconstructing the Fragment: A Trifecta of Favorable Features

The utility of 6-Bromo-3-cyclopropylpyridin-2-amine stems from the synergistic contributions of its three key structural components:

-

The 2-Aminopyridine Scaffold: This moiety is a well-recognized "unsung hero" in drug discovery, present in numerous approved pharmaceuticals.[7][8] Its value lies in its ability to act as a versatile hydrogen bond donor (via the amine) and acceptor (via the pyridine nitrogen), enabling it to form key interactions with a wide range of protein targets.[9] The simple, low-molecular-weight design of this scaffold makes it an ideal core for building molecular complexity.[7]

-

The Cyclopropyl Group: The incorporation of a cyclopropyl ring is a strategic choice in modern medicinal chemistry.[10][11] This small, strained ring system offers several distinct advantages:

-

Conformational Rigidity: It acts as a "conformational clamp," reducing the number of rotatable bonds and pre-organizing the molecule into a more defined shape.[12] This can lead to a lower entropic penalty upon binding, potentially enhancing potency.[11][13]

-

Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][14]

-

Improved Physicochemical Properties: It can serve as a bioisosteric replacement for groups like gem-dimethyl or vinyl, helping to optimize lipophilicity and other ADME properties.[11]

-

-

The Bromo Group: The bromine atom at the 6-position is not merely a substituent; it is a crucial synthetic handle. It provides a reactive site for well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the direct and controlled "growing" of the fragment into unexplored regions of the protein's binding pocket during the hit-to-lead optimization phase.

Physicochemical Properties and "Rule of Three" Compliance

A cornerstone of fragment library design is the "Rule of Three" (Ro3), which provides guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization.[6][15]

| Property | Value for 6-Bromo-3-cyclopropylpyridin-2-amine | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | 213.08 g/mol | < 300 Da | Yes |

| cLogP (calculated) | ~2.5 | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (amine group) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (pyridine N, amine N) | ≤ 3 | Yes |

| Rotatable Bonds (NROT) | 1 | ≤ 3 | Yes |

As demonstrated in the table, 6-Bromo-3-cyclopropylpyridin-2-amine is fully compliant with the Rule of Three, making it an exemplary candidate for FBDD screening campaigns. Its properties ensure adequate solubility for biophysical assays and provide ample room for optimization without escalating into unfavorable physicochemical space.[1][6]

The FBDD Workflow: From Fragment Screening to Lead Optimization

The successful application of 6-Bromo-3-cyclopropylpyridin-2-amine involves a multi-stage process that leverages sensitive biophysical techniques to identify and evolve this fragment into a high-affinity ligand.

Caption: High-level overview of the Fragment-Based Drug Design (FBDD) workflow.

Part 1: Primary Screening Protocols

Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[1][16] The choice of primary screening method depends on the nature of the target protein, available resources, and throughput requirements.

| Technique | Principle | Key Advantages |

| X-ray Crystallography | Directly visualizes the fragment bound to the protein in 3D. | Unambiguous hit validation; provides detailed structural information for rational design.[17][18] |

| NMR Spectroscopy | Detects binding through perturbations in the nuclear magnetic resonance signals of the protein or the ligand. | Highly sensitive to weak interactions; can map the binding site without a crystal structure.[19][20] |

| Surface Plasmon Resonance (SPR) | A label-free method that measures changes in mass on a sensor surface as the fragment binds to the immobilized protein. | Provides real-time kinetic data (on/off rates) and affinity (KD); low protein consumption.[21][22][23] |

Protocol 1: Crystallographic Fragment Screening

This method provides the highest resolution information, directly showing how the fragment interacts with the target, which is invaluable for the subsequent optimization phase.[24][25]

Objective: To identify the binding site and pose of 6-Bromo-3-cyclopropylpyridin-2-amine within the target protein crystal.

Methodology:

-

Crystal Preparation:

-

Grow high-quality, diffraction-grade crystals of the target protein. Crystals should be robust and diffract to a resolution of <2.5Å.[18]

-

Transfer the crystals to a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

-

Fragment Soaking:

-

Prepare a solution of 6-Bromo-3-cyclopropylpyridin-2-amine in the cryoprotectant buffer. A high concentration (e.g., 25-100 mM) is typically required due to the fragment's expected weak affinity.[24] Ensure the DMSO concentration is consistent with what the crystals can tolerate (typically <10%).

-

Introduce a protein crystal into a drop of the fragment solution and allow it to soak for a defined period (e.g., 1 hour to overnight). The optimal time must be determined empirically.

-

-

Data Collection:

-

Retrieve the soaked crystal and flash-cool it in liquid nitrogen.

-

Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[16]

-

-

Data Analysis:

-

Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

-

Carefully analyze the resulting electron density maps for evidence of the bound fragment. Since binding may be of low occupancy, specialized software like PanDDA can be crucial for distinguishing weak binder density from noise.[18]

-

If a hit is identified, model the fragment into the density and refine the structure to obtain a detailed 3D model of the protein-fragment complex.

-

Protocol 2: NMR-Based Screening (Ligand-Observed)

Ligand-observed NMR methods like Saturation Transfer Difference (STD) are powerful for identifying binders from compound mixtures without the need for isotopically labeled protein.[20][26]

Objective: To confirm the binding of 6-Bromo-3-cyclopropylpyridin-2-amine to the target protein in solution.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of 6-Bromo-3-cyclopropylpyridin-2-amine in a deuterated solvent (e.g., DMSO-d6).

-

Add the fragment to the protein solution to a final concentration of ~100-500 µM. The final DMSO-d6 concentration should be kept low (<1%).

-

-

NMR Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum to confirm the presence and integrity of the fragment.

-

Acquire an STD NMR spectrum. This experiment involves selectively saturating the protein's resonances. If the fragment binds, this saturation is transferred to the fragment, resulting in a decrease in its signal intensity.

-

A control spectrum is acquired with the saturation frequency set far from any protein resonances.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Signals that appear in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein, confirming a binding interaction. The relative intensity of the signals can provide information about which part of the fragment is most closely interacting with the protein.

-

Protocol 3: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive technique for primary screening and hit validation, providing quantitative data on binding affinity and kinetics.[27][28]

Objective: To measure the binding affinity (KD) of 6-Bromo-3-cyclopropylpyridin-2-amine to the target protein.

Methodology:

-

Protein Immobilization:

-

Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density immobilization level to minimize mass transport effects.

-

A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Fragment Binding Analysis:

-

Prepare a dilution series of 6-Bromo-3-cyclopropylpyridin-2-amine in running buffer (e.g., from 1 µM to 200 µM). It is critical to match the DMSO concentration in all fragment solutions and the running buffer to avoid false positives.[22][23]

-

Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

-

Record the binding response (measured in Response Units, RU) over time, including an association phase (fragment injection) and a dissociation phase (buffer injection).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

-

Plot the steady-state binding response against the fragment concentration.

-

Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).

-

Part 2: Hit Validation and Optimization

A hit from a primary screen must be rigorously validated. A common and robust approach is to confirm the hit using an orthogonal biophysical method. For example, an initial hit from an SPR screen should be confirmed by NMR or crystallography.

Calculating Ligand Efficiency

Once a KD is determined, calculating the Ligand Efficiency (LE) is crucial for prioritizing fragments. LE normalizes binding affinity for the size of the molecule, providing a measure of binding quality.[21] It helps ensure that the initial weak affinity is due to high-quality interactions rather than non-specific effects.

Formula: LE = (ΔG / N) where:

-

ΔG (Gibbs free energy) = -RT * ln(KD)

-

N is the number of non-hydrogen atoms (heavy atoms) in the fragment.

-

For 6-Bromo-3-cyclopropylpyridin-2-amine, N = 10.

A general guideline is that an LE value of ≥ 0.3 kcal/mol per heavy atom is considered a promising starting point for a fragment.

Hit-to-Lead Optimization Strategies

With a validated hit and structural information in hand, the goal is to evolve the fragment into a lead compound with higher affinity and drug-like properties.[4][29][30] The bromo group on 6-Bromo-3-cyclopropylpyridin-2-amine is the key enabler for this process.

Caption: Key strategies for hit-to-lead optimization in FBDD.

-

Fragment Growing: This is the most common strategy.[4][31] Guided by the X-ray crystal structure, new chemical groups are added to the fragment to make additional favorable interactions with the protein. The bromine atom on our fragment is ideal for this. A Suzuki coupling reaction, for example, can be used to introduce an aryl group that can occupy an adjacent hydrophobic pocket, potentially leading to a significant increase in potency.

-

Fragment Linking: If a second fragment is identified that binds to a distinct but nearby site, the two fragments can be connected with a chemical linker.[5][32] The resulting linked compound can exhibit a dramatic increase in affinity due to the additive binding energies of the individual fragments.

-

Fragment Merging: This strategy applies when two fragments are found to bind in overlapping regions of the active site.[31][32] A new molecule is designed that incorporates the key features of both fragments into a single, novel scaffold.

Conclusion

6-Bromo-3-cyclopropylpyridin-2-amine represents a superior starting fragment for FBDD campaigns. Its "Rule of Three" compliance, combined with a privileged 2-aminopyridine scaffold, the conformational benefits of a cyclopropyl group, and the synthetic versatility of a bromo substituent, provides researchers with a powerful tool for hit identification. By employing sensitive biophysical screening techniques like X-ray crystallography, NMR, and SPR, and following a rational, structure-guided optimization strategy, this fragment can serve as the foundation for developing novel, high-quality lead compounds against a wide range of therapeutic targets.

References

-

Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Practical Fragments. (2011, November 10). Pushing the Rule of 3. Retrieved from [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

-

Jhothi, H., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(10), 3473–3476. [Link]

-

Douangamath, A. (2022, January 16). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved from [Link]

-

Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809–1820. [Link]

-

Peak Proteins. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved from [Link]

-

Navratilova, I., & Hopkins, A. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Semantic Scholar. Retrieved from [Link]

-

NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

-

Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

-

Giannetti, A. M., et al. (2010). Fragment Screening By Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 57–61. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

-

Lundquist, A. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Retrieved from [Link]

-

Ciulli, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

-

Molecular Design. (2011, January 11). Rule of Three considered harmful?. Retrieved from [Link]

-

do Amaral, A. T., et al. (2018). Comprehensive analysis of commercial fragment libraries. Scientific Reports, 8(1), 12530. [Link]

-

ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

-

Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 54(23), 8043–8054. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48. [Link]

-

Bonnema, H. (n.d.). Approaches to Fragment-Based Drug Design. University of Groningen. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

NMX Research and Solutions. (n.d.). Fragment Screening Library. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

-

de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

-

de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

-

BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

-

Li, H., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1251–1256. [Link]

Sources

- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 2. massbio.org [massbio.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 6. nanotempertech.com [nanotempertech.com]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 21. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. selvita.com [selvita.com]

- 26. creative-biostructure.com [creative-biostructure.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. diva-portal.org [diva-portal.org]

- 29. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. biosolveit.de [biosolveit.de]

Troubleshooting & Optimization

Minimizing debromination side reactions with 6-Bromo-3-cyclopropylpyridin-2-amine

A comprehensive guide to minimizing debromination side reactions in cross-coupling chemistries.

Welcome to the technical support center for 6-Bromo-3-cyclopropylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile building block. The primary focus of this guide is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the common side reaction of debromination during various synthetic transformations. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the robustness of your experimental outcomes.

I. Understanding the Challenge: The Propensity for Debromination

The unique electronic and steric environment of 6-Bromo-3-cyclopropylpyridin-2-amine contributes to its reactivity and, in some cases, its susceptibility to debromination. The electron-donating nature of the amino group at the 2-position and the cyclopropyl group at the 3-position can increase the electron density of the pyridine ring, making the C-Br bond more susceptible to certain reductive cleavage pathways.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of my reaction with 6-Bromo-3-cyclopropylpyridin-2-amine?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 6-position of your pyridine ring is replaced by a hydrogen atom.[4] This leads to the formation of 3-cyclopropylpyridin-2-amine as a byproduct, reducing the yield of your desired coupled product and complicating purification.

Q2: Why is my 6-Bromo-3-cyclopropylpyridin-2-amine undergoing debromination?

A2: Several factors can contribute to debromination in palladium-catalyzed cross-coupling reactions. The primary cause is often the formation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including solvents (e.g., alcohols), bases (e.g., those containing water or hydroxide), or the amine coupling partner itself. The electron-rich nature of the substituted pyridine ring can enhance its reactivity towards these Pd-H species, leading to reductive cleavage of the C-Br bond.

Q3: How do the cyclopropyl and amino groups on my substrate influence debromination?

A3: The amino group at the 2-position and the cyclopropyl group at the 3-position are both electron-donating.[1][5] This increased electron density on the pyridine ring can make the carbon atom bearing the bromine more susceptible to protonolysis or reaction with hydride species. Furthermore, the amino group can act as a ligand for the palladium catalyst, potentially altering the catalytic cycle in a way that favors debromination under certain conditions.

II. Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting guides for specific palladium-catalyzed cross-coupling reactions where debromination of 6-Bromo-3-cyclopropylpyridin-2-amine is a common challenge.

A. Suzuki-Miyaura Coupling

Issue: Significant formation of 3-cyclopropylpyridin-2-amine (debrominated byproduct) is observed during the Suzuki-Miyaura coupling of 6-Bromo-3-cyclopropylpyridin-2-amine with a boronic acid or ester.

Underlying Cause: The Suzuki-Miyaura reaction often employs bases such as carbonates or phosphates in aqueous solvent mixtures, which can be a source of protons or promote the formation of Pd-H species.[6] High reaction temperatures can also accelerate the rate of debromination.

Troubleshooting Workflow:

Caption: Workflow for minimizing debromination in Suzuki coupling.

Step-by-Step Mitigation Protocol:

-

Evaluate Base and Solvent System:

-

Action: Switch from aqueous base systems (e.g., K₂CO₃ in H₂O/dioxane) to anhydrous conditions.

-

Recommendation: Use a non-nucleophilic, anhydrous base such as CsF or K₃PO₄ (ensure it is finely powdered and dried).

-

Solvent Choice: Employ anhydrous aprotic solvents like toluene or dioxane. Ensure solvents are rigorously degassed to remove oxygen, which can affect catalyst performance.

-

-

Optimize Ligand Selection:

-

Action: The choice of phosphine ligand is critical in modulating the rates of reductive elimination (desired) versus debromination (undesired).

-

Recommendation: Use bulky, electron-rich phosphine ligands which are known to accelerate the reductive elimination step.[7] Good starting points include SPhos, XPhos, or RuPhos. These ligands can help to outcompete the debromination pathway.

-

-

Control Reaction Temperature:

-

Action: High temperatures can favor the debromination side reaction.

-

Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may require longer reaction times, it can significantly suppress the formation of the debrominated byproduct.

-

-

Consider Boronic Acid/Ester Stability:

-

Action: Protodeboronation (hydrolysis of the boronic acid) can be a competing side reaction, and its byproducts can sometimes contribute to debromination pathways.

-

Recommendation: Use fresh, high-purity boronic acids. Alternatively, consider using more stable boronic esters, such as pinacol esters.

-

| Parameter | Initial Conditions (High Debromination) | Optimized Conditions (Minimized Debromination) |

| Base | K₂CO₃ (aqueous solution) | K₃PO₄ (anhydrous, powdered) |

| Solvent | Dioxane/H₂O (4:1) | Anhydrous, degassed Toluene |

| Ligand | PPh₃ | SPhos |

| Temperature | 110 °C | 80 °C |

B. Buchwald-Hartwig Amination

Issue: Low yield of the desired C-N coupled product with significant formation of 3-cyclopropylpyridin-2-amine during a Buchwald-Hartwig amination.

Underlying Cause: The Buchwald-Hartwig amination typically employs strong bases like sodium tert-butoxide (NaOtBu), which can be a source of protons if not handled under strictly anhydrous conditions.[8] The amine coupling partner itself can also act as a hydride source, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Workflow for minimizing debromination in Buchwald-Hartwig amination.

Step-by-Step Mitigation Protocol:

-

Scrutinize Base and Reagent Purity:

-

Action: Ensure all reagents and solvents are strictly anhydrous.

-

Recommendation: Use a freshly opened bottle of NaOtBu or K₃PO₄. Dry solvents over molecular sieves. The amine coupling partner should also be of high purity.

-

-

Select Appropriate Ligand:

-

Action: The ligand choice is crucial for promoting the C-N bond-forming reductive elimination.

-

Recommendation: For primary amines, ligands like BrettPhos can be effective. For secondary amines, consider RuPhos. These bulky, electron-rich ligands can accelerate the desired coupling and suppress debromination.[9]

-

-

Lower Reaction Temperature:

-

Action: As with Suzuki couplings, higher temperatures can increase the rate of debromination.

-

Recommendation: Screen a range of temperatures, starting from 80 °C and adjusting as needed based on reaction progress and byproduct formation.

-

-

Catalyst Pre-activation:

-

Action: Inefficient formation of the active Pd(0) catalyst can sometimes lead to side reactions.

-

Recommendation: Consider using a pre-formed palladium catalyst-ligand complex (precatalyst), such as an XPhos Pd G3 or G4 precatalyst. These often provide more consistent results and can lead to cleaner reactions.[9]

-

| Parameter | Initial Conditions (High Debromination) | Optimized Conditions (Minimized Debromination) |

| Base | NaOtBu (older bottle) | NaOtBu (fresh, from glovebox) |

| Ligand | BINAP | BrettPhos (for primary amines) |

| Temperature | 120 °C | 90 °C |

| Catalyst | Pd₂(dba)₃ | XPhos Pd G3 precatalyst |

C. Sonogashira Coupling